2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Description
The compound 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide features a quinazoline core substituted at position 4 with a butylamino group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further connected to a 3-methyl-1H-pyrazol-5-yl group. Quinazoline derivatives are well-documented for their roles in medicinal chemistry, particularly as kinase inhibitors, due to their ability to mimic ATP-binding domains . The sulfanyl bridge and pyrazole-acetamide side chain may enhance binding specificity and metabolic stability, making this compound a candidate for therapeutic or agrochemical applications .
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-3-4-9-19-17-13-7-5-6-8-14(13)20-18(22-17)26-11-16(25)21-15-10-12(2)23-24-15/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20,22)(H2,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLSJQFNYNAFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NNC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline core, followed by the introduction of the butylamino group. The sulfanyl bridge is then formed, linking the quinazoline to the pyrazole moiety. The final step involves the acylation of the pyrazole ring to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also critical to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the quinazoline or pyrazole rings.
Scientific Research Applications
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound (A): Quinazoline core with a butylamino group at position 4 and a sulfanyl-acetamide at position 2.
- Compound B: Replaces quinazoline with a thieno[3,2-d]pyrimidin-4(3H)-one core, introducing a 4-chlorophenyl group and retaining the sulfanyl-acetamide-pyrazole motif .
- Belonosudil (C): Quinazoline core with an indazol-5-ylamino group at position 4 and a phenoxy-linked acetamide connected to isopropyl .
Belonosudil’s indazolylamino group enhances kinase (ROCK) inhibition, suggesting that substituents at position 4 critically modulate target selectivity .
Linker and Substituent Analysis
- Sulfanyl vs. Phenoxy Linkers: A’s sulfanyl bridge (C–S–C) offers greater flexibility and polarizability compared to C’s rigid phenoxy linker (C–O–C), which may influence membrane permeability .
- Acetamide Side Chains : A’s 3-methylpyrazole group contrasts with C’s isopropyl and B’s 4-chlorophenyl. Pyrazole rings are associated with π-stacking interactions in enzyme active sites, as seen in Fipronil derivatives .
Data Table: Key Structural and Functional Attributes
Research Findings and Trends
- Quinazoline vs. Thienopyrimidinone: The quinazoline core in A and C is associated with kinase targeting, while thienopyrimidinone in B may enhance agrochemical activity due to increased lipophilicity .
- Substituent Effects: Butylamino groups (A) may balance hydrophobicity and hydrogen-bonding capacity, critical for kinase active-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
